molecular formula C20H20N6O3S B2991895 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1021031-06-0

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide

Numéro de catalogue: B2991895
Numéro CAS: 1021031-06-0
Poids moléculaire: 424.48
Clé InChI: YMULWHOFTVNAEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a triazolo[4,3-b]pyridazine core linked via an ether bond to a 2,4-dimethylthiazole-5-carboxamide group. The 3-methoxyphenyl substituent on the triazolo-pyridazine moiety enhances hydrophobic interactions with target proteins, while the thiazole carboxamide contributes to hydrogen bonding and solubility . Its synthesis likely involves coupling intermediates similar to those described for substituted thiazole carboxamides, such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates, followed by hydrolysis and amine coupling .

Propriétés

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-12-18(30-13(2)22-12)20(27)21-9-10-29-17-8-7-16-23-24-19(26(16)25-17)14-5-4-6-15(11-14)28-3/h4-8,11H,9-10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMULWHOFTVNAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H23N5O3C_{23}H_{23}N_{5}O_{3}, with a molecular weight of 417.5 g/mol. Its structure includes a thiazole ring, a triazole moiety, and various aromatic groups which contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide. Research indicates that derivatives of triazolo-pyridazine exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , a related derivative, demonstrated potent inhibition of c-Met kinase with an IC50 value of 0.090μM0.090\,\mu M, comparable to Foretinib (IC50 = 0.019μM0.019\,\mu M) . The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase in sensitive cancer cell lines .

2. Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could be beneficial for treating conditions characterized by excessive inflammation .

The biological effects of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide are hypothesized to occur through interactions with specific molecular targets such as kinases and inflammatory mediators. The exact pathways remain an area for further research.

Case Studies and Research Findings

Several studies have evaluated the efficacy of similar compounds in vitro:

Study Example:
A study focused on triazolo-pyridazine derivatives evaluated their cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings indicated that these compounds exhibited moderate to high cytotoxicity with promising IC50 values .

In Vivo Studies:
While most current data are derived from in vitro studies, future research should aim at in vivo models to assess the pharmacokinetics and therapeutic potential in living organisms.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Key Pharmacological and Structural Comparisons

Compound Core Structure Key Substituents Activity (IC50/Approval) Reference
Target Compound Triazolo[4,3-b]pyridazine 3-Methoxyphenyl, thiazole carboxamide Under investigation
Compound i Imidazo[2,1-b]thiazole 4-Methoxyphenyl, trimethylpentane LOX inhibition: 11.5 ± 0.78 μM
Dasatinib Thiazole-5-carboxamide Pyrimidine-piperazine FDA-approved (leukemia)
Compound 6,10 Heteroarylmethyleneimidazolinone Arylidene groups Cytotoxic (cancer cells)

Q & A

Basic: What are the common synthetic routes for preparing N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Intermediate formation : Reacting diethyl oxalate with ketones (e.g., 1-(3-methoxyphenyl)ethanone) in toluene under sodium hydride catalysis to form pyrazole precursors .
  • Triazolo-pyridazine core : Cyclization of hydrazine derivatives with carboxylic acids in phosphorus oxychloride to form the [1,2,4]triazolo[4,3-b]pyridazine scaffold .
  • Thiazole coupling : Amidation or nucleophilic substitution to attach the 2,4-dimethylthiazole-5-carboxamide moiety via an ethoxyethyl linker .
    Characterization : Confirm structure via 1^1H/13^{13}C NMR, IR, and HPLC purity >98% .

Advanced: How can reaction conditions be optimized to improve yield in triazolo-pyridazine formation?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for triazolo-pyridazines .
  • Catalyst screening : Phosphorus oxychloride is critical for dehydrative cyclization; alternatives like POCl3_3/DMF mixtures may reduce side products .
  • Temperature control : Stepwise heating (80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
    Validation : Monitor reaction progression via TLC and adjust stoichiometry (e.g., 1.1:1 molar ratio of hydrazine to carbonyl precursors) to maximize yield .

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

  • 1^1H NMR : Assign methoxy (δ 3.8–4.0 ppm), triazole (δ 8.1–8.3 ppm), and thiazole (δ 2.5–2.7 ppm for methyl groups) signals .
  • IR Spectroscopy : Confirm carbonyl (1670–1700 cm1^{-1}) and C-N (1250–1300 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies between molecular docking predictions and experimental bioassay results?

Methodological Answer:

  • Docking refinement : Use flexible docking protocols (e.g., AutoDock Vina) to account for protein conformational changes .
  • Experimental validation : Cross-check with enzyme inhibition assays (e.g., 14-α-demethylase activity) under physiological pH and temperature .
  • Data reconciliation : Analyze false positives by testing analogs (e.g., fluorinated or methylated derivatives) to isolate steric/electronic effects .

Basic: What structural modifications enhance the compound’s solubility without compromising activity?

Methodological Answer:

  • Polar substituents : Introduce hydroxyl or amine groups on the methoxyphenyl ring to improve aqueous solubility .
  • Linker variation : Replace the ethoxyethyl chain with PEG-based spacers to enhance hydrophilicity .
  • Salt formation : Prepare hydrochloride or sodium salts of the carboxamide group .

Advanced: How can computational modeling guide the design of analogs targeting specific kinases?

Methodological Answer:

  • QSAR modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects with inhibitory activity .
  • Binding site analysis : Perform MD simulations to assess interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with thiazole methyl groups) .
  • ADMET prediction : Apply tools like SwissADME to prioritize analogs with optimal logP (<5) and low hepatotoxicity .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Purification bottlenecks : Use flash chromatography or recrystallization (ethanol/water) to isolate high-purity product .
  • Intermediate stability : Store pyridazine intermediates under inert gas to prevent oxidation .
  • Yield optimization : Scale reactions in batch reactors with controlled stirring rates to ensure homogeneity .

Advanced: How can researchers validate the compound’s selectivity across related enzyme isoforms?

Methodological Answer:

  • Kinase profiling : Use panel assays (e.g., Eurofins KinaseProfiler) to test inhibition against 50+ kinases .
  • Crystallography : Solve co-crystal structures with target vs. off-target enzymes (e.g., PDB: 3LD6 vs. 2H9H) to identify selectivity-determining residues .
  • Cellular assays : Compare IC50_{50} values in cell lines overexpressing specific isoforms .

Basic: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation .
  • Excipient addition : Use cyclodextrins or mannitol to stabilize the carboxamide group .
  • Stability testing : Monitor via accelerated aging studies (40°C/75% RH) and HPLC .

Advanced: How can machine learning optimize lead compound prioritization?

Methodological Answer:

  • Dataset curation : Train models on public databases (ChEMBL, PubChem) with features like molecular weight, H-bond donors, and docking scores .
  • Active learning : Iteratively refine predictions using experimental IC50_{50} data .
  • Explainable AI : Apply SHAP analysis to highlight critical substructures (e.g., triazole-thiazole linkage) .

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